molecular formula C18H22N4O2 B2620274 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798537-87-7

1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2620274
CAS No.: 1798537-87-7
M. Wt: 326.4
InChI Key: NNFGRZBCWRWFOV-UHFFFAOYSA-N
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Description

1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and a phenyloxane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

    1-(4-phenyloxane-4-carbonyl)pyrrolidine: Lacks the triazole ring, resulting in different biological activities.

    1-(4-phenyloxane-4-carbonyl)-1H-1,2,3-triazole: Lacks the pyrrolidine ring, affecting its binding properties.

    1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]: Lacks the triazole ring, altering its chemical reactivity.

Uniqueness: 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of functional groups, which provides a versatile scaffold for drug development and other applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(21-10-6-16(14-21)22-11-9-19-20-22)18(7-12-24-13-8-18)15-4-2-1-3-5-15/h1-5,9,11,16H,6-8,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFGRZBCWRWFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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